molecular formula C20H25N5O3S B12157737 N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylamino)-2-oxoethyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide

N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylamino)-2-oxoethyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide

Cat. No.: B12157737
M. Wt: 415.5 g/mol
InChI Key: ADSVWDQFCIHTBZ-UHFFFAOYSA-N
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Description

N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylamino)-2-oxoethyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide is a complex organic compound featuring a thiazole ring, a piperazine ring, and a methoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylamino)-2-oxoethyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-keto ester and a thiourea derivative, under acidic or basic conditions.

    Attachment of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where a piperazine derivative reacts with an appropriate electrophile.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is often introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a suitable aryl halide and a palladium catalyst.

    Final Coupling: The final step involves coupling the thiazole and piperazine intermediates under conditions that promote amide bond formation, such as using carbodiimide reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The aromatic methoxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles like nitric acid for nitration or bromine for bromination, often in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Nitro or halogenated derivatives of the methoxyphenyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors due to its structural similarity to known bioactive molecules. It could be used in studies exploring enzyme inhibition or receptor binding.

Medicine

In medicine, the compound’s potential therapeutic effects could be investigated. It might act as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its interaction with biological targets.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals, agrochemicals, or dyes.

Mechanism of Action

The mechanism of action of N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylamino)-2-oxoethyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring may interact with active sites of enzymes, while the piperazine ring could enhance binding affinity. The methoxyphenyl group might contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiamine (vitamin B1) and sulfathiazole.

    Piperazine Derivatives: Compounds such as piperazine citrate and fluphenazine.

    Methoxyphenyl Derivatives: Compounds like anethole and methoxyphenamine.

Uniqueness

What sets N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylamino)-2-oxoethyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide apart is its combination of these three distinct moieties, which may confer unique biological activities and chemical reactivity not seen in simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H25N5O3S

Molecular Weight

415.5 g/mol

IUPAC Name

N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylamino)-2-oxoethyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide

InChI

InChI=1S/C20H25N5O3S/c1-28-15-7-5-14(6-8-15)24-9-11-25(12-10-24)20(27)21-13-18(26)23-19-22-16-3-2-4-17(16)29-19/h5-8H,2-4,9-13H2,1H3,(H,21,27)(H,22,23,26)

InChI Key

ADSVWDQFCIHTBZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)NCC(=O)NC3=NC4=C(S3)CCC4

Origin of Product

United States

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